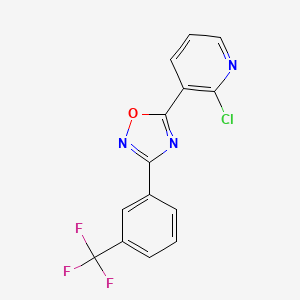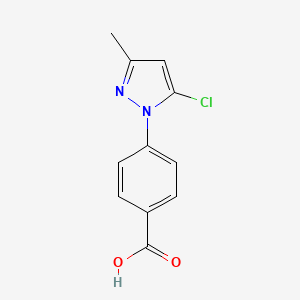
4-(5-Chloro-3-methyl-1H-pyrazol-1-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Chloro-3-methyl-1H-pyrazol-1-yl)benzoic acid: is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a chlorine atom and a methyl group, attached to a benzoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Chloro-3-methyl-1H-pyrazol-1-yl)benzoic acid typically involves the reaction of 5-chloro-3-methyl-1H-pyrazole with a benzoic acid derivative. One common method involves the use of ethyl bromoacetate and a base to form the pyrazole intermediate, which is then reacted with a benzoic acid derivative under acidic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(5-Chloro-3-methyl-1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 4-(5-Chloro-3-methyl-1H-pyrazol-1-yl)benzoic acid is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of heterocyclic compounds with potential pharmaceutical applications .
Biology: The compound has been studied for its biological activity, including its potential as an antimicrobial and antifungal agent. Its ability to inhibit certain enzymes makes it a candidate for drug development .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic effects. It has shown promise in the development of anti-inflammatory and anticancer agents .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure makes it valuable in the production of polymers and advanced materials .
Wirkmechanismus
The mechanism of action of 4-(5-Chloro-3-methyl-1H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved in its action include signal transduction pathways that regulate cellular processes such as inflammation and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
- 4-Chloro-3-methyl-1H-pyrazole-5-carboxylic acid
- 4-Chloro-3-methyl-1H-pyrazole-5-carboxamide
Comparison: Compared to these similar compounds, 4-(5-Chloro-3-methyl-1H-pyrazol-1-yl)benzoic acid is unique due to the presence of the benzoic acid moiety, which imparts distinct chemical and biological properties. This structural difference can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications .
Eigenschaften
Molekularformel |
C11H9ClN2O2 |
|---|---|
Molekulargewicht |
236.65 g/mol |
IUPAC-Name |
4-(5-chloro-3-methylpyrazol-1-yl)benzoic acid |
InChI |
InChI=1S/C11H9ClN2O2/c1-7-6-10(12)14(13-7)9-4-2-8(3-5-9)11(15)16/h2-6H,1H3,(H,15,16) |
InChI-Schlüssel |
UFOWFOHXLKYFSN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=C1)Cl)C2=CC=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


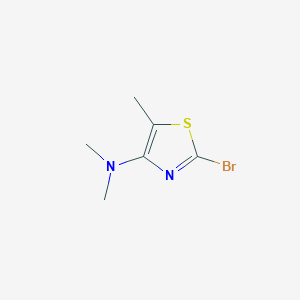
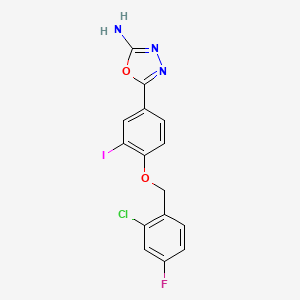
![2-(7-Methoxybenzo[d]isoxazol-3-yl)acetic acid](/img/structure/B11778585.png)
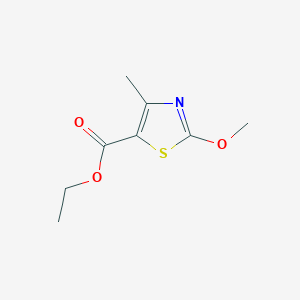
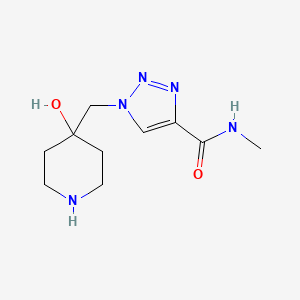
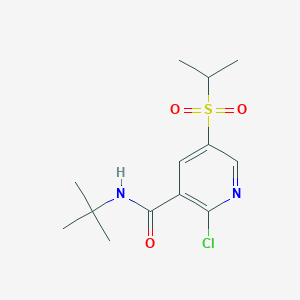
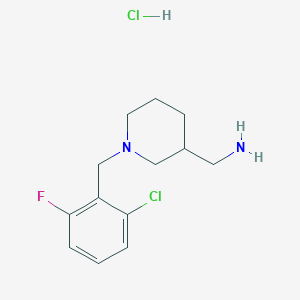
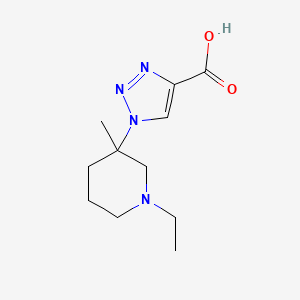


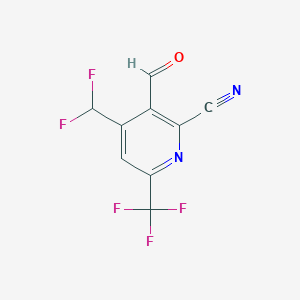

![4,7-Dibromo-2-(2-ethylhexyl)-5,6-difluoro-2H-benzo[d][1,2,3]triazole](/img/structure/B11778636.png)
